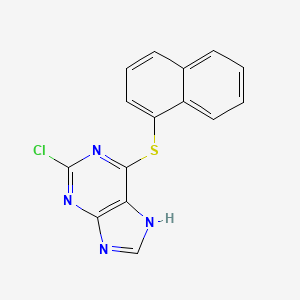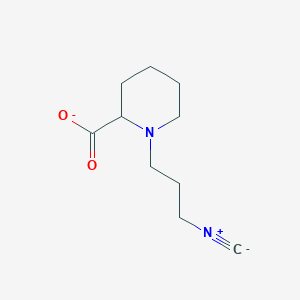
1-(3-Isocyanopropyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isocyanopropyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isocyanopropyl)piperidine-2-carboxylate typically involves multi-step reactions. One common method is the reaction of piperidine-2-carboxylate with 3-isocyanopropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Isocyanopropyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the isocyanopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Isocyanopropyl)piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanopropyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylate: A precursor in the synthesis of 1-(3-Isocyanopropyl)piperidine-2-carboxylate.
3-Isocyanopropyl chloride: Another precursor used in the synthesis.
Piperidine derivatives: Various substituted piperidines with similar structural features.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its isocyanopropyl group, in particular, allows for unique interactions and reactions not commonly observed in other piperidine derivatives.
Properties
CAS No. |
602268-66-6 |
|---|---|
Molecular Formula |
C10H15N2O2- |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-(3-isocyanopropyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-11-6-4-8-12-7-3-2-5-9(12)10(13)14/h9H,2-8H2,(H,13,14)/p-1 |
InChI Key |
HAFDEFJIVMSLSX-UHFFFAOYSA-M |
Canonical SMILES |
[C-]#[N+]CCCN1CCCCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


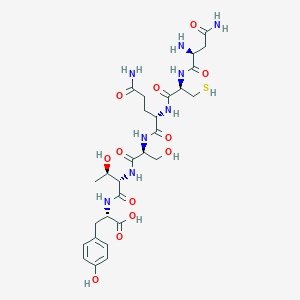
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)


![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
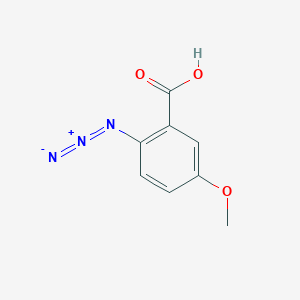
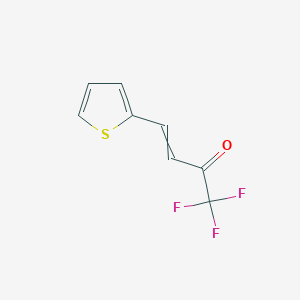
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
